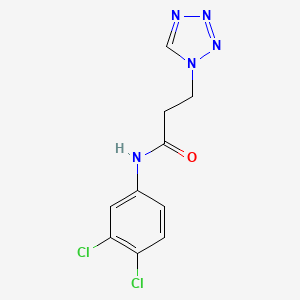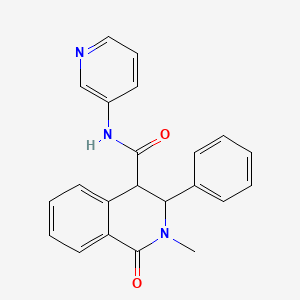
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as DPTP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPTP is a tetrazole-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood, but it has been suggested that it may act through different pathways, including the inhibition of oxidative stress, the modulation of apoptosis, and the regulation of inflammation. This compound has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and cell damage. This compound has also been shown to modulate the expression of pro-apoptotic and anti-apoptotic genes, which are involved in cell death and survival. Additionally, this compound has been shown to regulate the expression of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have different biochemical and physiological effects, depending on the application and the experimental conditions. In neuroscience, this compound has been shown to reduce neuronal damage and improve cognitive function in animal models of ischemic injury and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through different mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. In cardiovascular diseases, this compound has been shown to reduce myocardial infarction size and improve cardiac function through the modulation of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under different experimental conditions, which makes it suitable for long-term studies. This compound is also soluble in different solvents, which makes it easy to prepare different concentrations for different experiments. Additionally, this compound has low toxicity, which reduces the risk of adverse effects on cells or animals. However, this compound has some limitations for lab experiments, including its limited availability and high cost. This compound is not widely available, which makes it difficult to obtain for some researchers. Additionally, this compound is relatively expensive, which may limit its use in some studies.
Orientations Futures
There are several future directions for the study of N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide, including the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. The development of new synthesis methods for this compound may also improve its availability and reduce its cost, which may facilitate its use in different studies. Finally, the evaluation of the safety and efficacy of this compound in clinical trials may pave the way for its potential use as a therapeutic agent in different diseases.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide can be synthesized using different methods, including the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to obtain 3,4-dichlorophenylacetyl chloride, which is then reacted with sodium azide to obtain 3,4-dichlorophenylacetyl azide. The resulting compound is then reacted with propionyl chloride to obtain this compound. Another method involves the reaction of 3,4-dichlorophenylacetic acid with hydrazine hydrate to obtain 3,4-dichlorophenylhydrazine, which is then reacted with sodium azide to obtain this compound.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)propanamide has been studied for its potential applications in different fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects against ischemic injury and oxidative stress. In cancer research, this compound has been studied for its potential antitumor activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular diseases, this compound has been studied for its potential cardioprotective effects, as it has been shown to reduce myocardial infarction size and improve cardiac function.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5O/c11-8-2-1-7(5-9(8)12)14-10(18)3-4-17-6-13-15-16-17/h1-2,5-6H,3-4H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFNOZFCOIPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCN2C=NN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6116586.png)
![N-(3-methoxybenzyl)-3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanamide](/img/structure/B6116598.png)
![2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116610.png)
![5-[(isopropyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6116626.png)
![N-({1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6116637.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6116638.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6116645.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6116656.png)
![2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide](/img/structure/B6116663.png)
![2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine](/img/structure/B6116667.png)
![2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6116671.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6116680.png)
